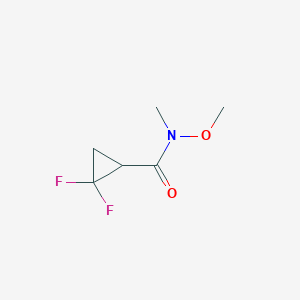

2,2-difluoro-N-methoxy-N-methylcyclopropane-1-carboxamide

CAS No.: 1202774-49-9

Cat. No.: VC4303481

Molecular Formula: C6H9F2NO2

Molecular Weight: 165.14

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1202774-49-9 |

|---|---|

| Molecular Formula | C6H9F2NO2 |

| Molecular Weight | 165.14 |

| IUPAC Name | 2,2-difluoro-N-methoxy-N-methylcyclopropane-1-carboxamide |

| Standard InChI | InChI=1S/C6H9F2NO2/c1-9(11-2)5(10)4-3-6(4,7)8/h4H,3H2,1-2H3 |

| Standard InChI Key | FYLMKTMZAFPDQJ-UHFFFAOYSA-N |

| SMILES | CN(C(=O)C1CC1(F)F)OC |

Introduction

2,2-Difluoro-N-methoxy-N-methylcyclopropane-1-carboxamide is a synthetic organic compound characterized by its cyclopropane core substituted with difluoromethyl and carboxamide functional groups. Its structure suggests potential utility in medicinal chemistry, agrochemicals, or material science due to the unique reactivity and stability imparted by the difluoromethyl group.

Synthesis

The compound can be synthesized via:

-

Cyclopropanation: Formation of a cyclopropane ring using diazo compounds or halogenated precursors.

-

Amidation Reaction: Introduction of the carboxamide group using N-methoxylamine derivatives.

-

Difluorination: Addition of difluoro groups through electrophilic fluorination reagents.

Applications

While specific applications for this compound are not documented in the provided results, compounds with similar structures often serve as:

-

Pharmaceutical Intermediates: Cyclopropane-containing compounds are frequently used in drug design due to their bioisosteric properties.

-

Agrochemical Agents: Fluorinated carboxamides are common in pesticides or herbicides.

-

Material Science Precursors: Cyclopropanes can be precursors for polymers or advanced materials.

Analytical Characterization

Characterization techniques that would be used include:

-

NMR Spectroscopy: To confirm structural integrity (e.g., shifts for difluoromethyl and carboxamide groups).

-

Mass Spectrometry (MS): For molecular weight confirmation.

-

Infrared Spectroscopy (IR): To identify functional groups such as C=O and C-F bonds.

Table 2: Expected Spectral Data

| Technique | Key Features Observed |

|---|---|

| 1H NMR | Peaks for methoxy (-OCH3) and methyl (-CH3) groups |

| 13C NMR | Signals for cyclopropane carbons and carbonyl carbon |

| IR Spectroscopy | C=O stretch (~1700 cm⁻¹), C-F stretch (~1100 cm⁻¹) |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume